molecular formula C9H11Cl2NO B2998619 (R)-7-Chlorochroman-4-amine hcl CAS No. 2241594-30-7

(R)-7-Chlorochroman-4-amine hcl

Cat. No.: B2998619
CAS No.: 2241594-30-7
M. Wt: 220.09
InChI Key: MUKIHNNHMAAWPC-DDWIOCJRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

®-7-Chlorochroman-4-amine hydrochloride is a chemical compound that belongs to the class of chroman derivatives. It is characterized by the presence of a chlorine atom at the 7th position of the chroman ring and an amine group at the 4th position. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-7-Chlorochroman-4-amine hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of the chroman ring, which can be derived from phenol derivatives.

    Chlorination: The chroman ring is chlorinated at the 7th position using reagents such as thionyl chloride or phosphorus pentachloride.

    Amination: The 4th position of the chroman ring is then aminated using ammonia or amine derivatives under controlled conditions.

    Formation of Hydrochloride Salt: The final step involves the conversion of the amine to its hydrochloride salt by reacting it with hydrochloric acid.

Industrial Production Methods

In industrial settings, the production of ®-7-Chlorochroman-4-amine hydrochloride may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

®-7-Chlorochroman-4-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or quinones.

    Reduction: Reduction reactions can convert the compound to its corresponding amine or alcohol derivatives.

    Substitution: The chlorine atom at the 7th position can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of chroman-4-one derivatives.

    Reduction: Formation of 7-chlorochroman-4-amine or 7-chlorochroman-4-ol.

    Substitution: Formation of various substituted chroman derivatives.

Scientific Research Applications

®-7-Chlorochroman-4-amine hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and neuroprotective effects.

    Industry: Utilized in the development of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of ®-7-Chlorochroman-4-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    7-Chlorochroman-4-amine: Lacks the ®-configuration and hydrochloride salt form.

    7-Bromochroman-4-amine: Similar structure but with a bromine atom instead of chlorine.

    4-Amino-2-chlorophenol: Contains a similar amine and chlorine substitution pattern but lacks the chroman ring.

Uniqueness

®-7-Chlorochroman-4-amine hydrochloride is unique due to its specific ®-configuration, which can influence its biological activity and interactions. The presence of the hydrochloride salt form also enhances its solubility and stability, making it more suitable for various applications.

Properties

IUPAC Name

(4R)-7-chloro-3,4-dihydro-2H-chromen-4-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClNO.ClH/c10-6-1-2-7-8(11)3-4-12-9(7)5-6;/h1-2,5,8H,3-4,11H2;1H/t8-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUKIHNNHMAAWPC-DDWIOCJRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(C1N)C=CC(=C2)Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COC2=C([C@@H]1N)C=CC(=C2)Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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